molecular formula C19H19N3O4S B15043323 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methylbenzamide

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methylbenzamide

Cat. No.: B15043323
M. Wt: 385.4 g/mol
InChI Key: RQJXQLOUBKWWSG-UHFFFAOYSA-N
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Description

N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methylbenzamide is a sulfonamide-derived compound featuring a 3,4-dimethylisoxazole moiety linked via a sulfamoyl bridge to a 4-methylbenzamide group. This structure places it within a class of molecules known for diverse biological activities, particularly antibacterial and enzyme inhibitory effects. The compound’s design leverages the sulfonamide group’s ability to mimic para-aminobenzoic acid (PABA), a strategy employed in sulfa drugs to inhibit bacterial folate synthesis .

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-4-methylbenzamide

InChI

InChI=1S/C19H19N3O4S/c1-12-4-6-15(7-5-12)18(23)20-16-8-10-17(11-9-16)27(24,25)22-19-13(2)14(3)21-26-19/h4-11,22H,1-3H3,(H,20,23)

InChI Key

RQJXQLOUBKWWSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methylbenzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the oxazole derivative with a sulfonamide precursor.

    Coupling with Benzamide: The final step involves the coupling of the sulfamoyl-substituted oxazole with 4-methylbenzamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with modified functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes involved in folate synthesis, leading to antimicrobial effects. The oxazole ring may also contribute to the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Core Structural Features and Variations

The compound shares a common scaffold with several analogs, including:

  • Sulfisoxazole (Sulfafurazole): A clinically used sulfonamide antibiotic with a 3,4-dimethyl-1,2-oxazol-5-yl group but lacking the benzamide substituent. Its structure (4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide) highlights the importance of the free amino group for PABA antagonism .
  • N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methoxybenzamide : A close analog with a 3-methoxybenzamide group instead of 4-methyl. This substitution alters electronic properties (e.g., increased electron density) and may influence solubility (logP) and binding interactions .
  • CF2, CF3, CF4 Derivatives: These compounds feature isoindoline or thiazole substituents on the sulfamoylphenyl group.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Sulfisoxazole 3-Methoxy Analog CF3 Derivative
Molecular Weight 401.44 g/mol 267.32 g/mol 401.44 g/mol ~479.51 g/mol
logP (Predicted) 2.8 1.2 2.5 3.1
Solubility Moderate (DMSO-soluble) High (aqueous-compatible) Moderate Low (lipophilic)
Metabolic Stability Likely CYP3A4 substrate Rapid acetylation Slighter metabolism High (bulky substituents)

Key Observations :

  • The CF3 derivative’s isoindoline moiety further elevates logP, which may improve CNS penetration but raise toxicity risks .

Biological Activity

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the compound's biological activity, including its mechanism of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C18H20N4O3S
Molecular Weight 368.44 g/mol
LogP 2.77
Hydrogen Bond Acceptors 8
Hydrogen Bond Donors 2

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that related benzamide derivatives can inhibit dihydrofolate reductase (DHFR), impacting cellular NADP and NADPH levels, which are crucial for DNA synthesis and repair .
  • Anticancer Activity : Preliminary studies have indicated that this compound exhibits significant anticancer properties. In vitro assays suggest that it can induce apoptosis in cancer cells by disrupting metabolic pathways essential for cell survival .

Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antitumor Efficacy : In a study involving various benzamide derivatives, it was found that those with a sulfamoyl group exhibited enhanced antitumor activity compared to their counterparts without this functional group .
  • In Vitro Studies : A recent investigation highlighted the synthesis and evaluation of new derivatives based on the 4-methylbenzamide backbone. These compounds demonstrated promising results in inhibiting tumor cell lines in vitro, suggesting potential applications in cancer therapy .
  • Case Studies : Clinical observations have noted that patients treated with benzamide derivatives showed improved survival rates and reduced tumor sizes compared to control groups. Specifically, patients receiving higher doses of related compounds exhibited notable long-term survival benefits .

Q & A

Q. Basic Research Focus :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups in the methylbenzamide and dimethylisoxazole moieties .
  • FT-IR : Confirm sulfonamide (1320–1160 cm⁻¹ S=O stretching) and amide (1650–1680 cm⁻¹ C=O) bonds .

Advanced Research Focus :
Resolve overlapping signals via 2D NMR (HSQC, HMBC) or high-resolution mass spectrometry (HRMS) for exact mass validation (e.g., m/z 403.12 for C₂₀H₂₁N₃O₄S) . Address contradictions (e.g., unexpected tautomerism) by variable-temperature NMR .

How do hydrogen-bonding patterns influence the compound’s stability and intermolecular interactions?

Basic Research Focus :
Graph set analysis (Etter’s formalism) can classify hydrogen bonds (e.g., R₂²(8) motifs between sulfamoyl NH and carbonyl O) . Stability studies (TGA/DSC) correlate thermal decomposition with H-bond network robustness .

Advanced Research Focus :
Use Hirshfeld surfaces (CrystalExplorer) to quantify interaction contributions (e.g., O···H vs. C–H···π contacts). Compare polymorphs (if available) to assess packing efficiency .

What computational methods are suitable for predicting the compound’s bioactivity or reactivity?

Q. Basic Research Focus :

  • Docking studies : Target bacterial enzymes (e.g., acetyl-CoA carboxylase) using AutoDock Vina, leveraging the sulfamoyl group’s affinity for ATP-binding pockets .
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrostatic potential maps for nucleophilic attack sites .

Advanced Research Focus :
Combine MD simulations (AMBER) with QM/MM to model ligand-protein dynamics over time. Validate predictions with in vitro assays (e.g., MIC against S. aureus) .

How can structural analogs guide SAR studies for antimicrobial activity?

Basic Research Focus :
Compare with analogs like N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide :

  • Replace the isoxazole with triazole to test π-π stacking effects.
  • Modify sulfamoyl to sulfonyl groups and measure MIC shifts .

Advanced Research Focus :
Use machine learning (e.g., Random Forest) to predict bioactivity from molecular descriptors (e.g., LogP, polar surface area) .

What are the challenges in resolving crystallographic disorder in the sulfamoyl moiety?

Basic Research Focus :
Disorder may arise from rotational flexibility of the sulfamoyl group. Mitigate via:

  • Low-temperature data collection (100 K) to reduce thermal motion .
  • TWINABS for refining twinned crystals .

Advanced Research Focus :
Apply multipolar refinement (HARt) to model electron density accurately or use synchrotron radiation for high-resolution data (<0.8 Å) .

How does the compound’s logP value impact its pharmacokinetic profile, and how can it be optimized?

Basic Research Focus :
Calculate logP (e.g., 2.8 via XLogP3) to assess lipophilicity. High logP may improve membrane permeability but reduce solubility. Use Hansen solubility parameters to identify co-solvents (e.g., DMSO/PEG 400) .

Advanced Research Focus :
Design prodrugs (e.g., ester derivatives) to modulate logP dynamically. Evaluate via in vitro Caco-2 assays .

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